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2-phenyl-1H-indol-3-ol

Cat. No.: B13135735
M. Wt: 209.24 g/mol
InChI Key: GKSLMRAMMVMYHM-UHFFFAOYSA-N
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Description

2-phenyl-1H-indol-3-ol is a high-purity synthetic indole derivative designed for pharmaceutical and medicinal chemistry research. The 2-phenylindole scaffold is recognized as a privileged structure in drug discovery, known for its diverse biological activities and ability to interact with multiple biological targets . This compound serves as a key synthetic intermediate for developing novel therapeutic agents. Researchers value this scaffold for its significant potential in anticancer research. Indole derivatives, particularly 2-phenylindoles, are investigated for their mechanisms of action, which include the inhibition of tubulin polymerization and targeting of kinases such as EGFR . These interactions can disrupt cell division and arrest tumor growth, making such compounds promising leads for new chemotherapeutic agents . Additionally, the indole nucleus is found in molecules with broad-spectrum antimicrobial properties. Synthetic indole derivatives have demonstrated activity against challenging bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Some analogues also show efficacy in inhibiting biofilm formation, a key factor in antibiotic resistance . The structural features of this compound, including the phenolic hydroxyl group, make it a versatile precursor for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research applications only, including as a standard in bioactivity screening, a building block in synthetic chemistry, and a core structure for the design of novel bioactive molecules. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO B13135735 2-phenyl-1H-indol-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

2-phenyl-1H-indol-3-ol

InChI

InChI=1S/C14H11NO/c16-14-11-8-4-5-9-12(11)15-13(14)10-6-2-1-3-7-10/h1-9,15-16H

InChI Key

GKSLMRAMMVMYHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)O

Origin of Product

United States

Ii. Synthetic Methodologies for 2 Phenyl 1h Indol 3 Ol and Analogues

Classical and Modern Synthetic Approaches to the 2-Phenyl-1H-Indol-3-ol Core

The construction of the fundamental 2-phenylindole (B188600) skeleton, the precursor to this compound, has been achieved through various methods. Classical approaches such as the Fischer indole (B1671886) synthesis, which involves the reaction of phenylhydrazine (B124118) with an appropriate ketone or aldehyde, have been foundational. rsc.org

Modern synthetic developments have introduced more efficient and versatile routes. One notable method is the palladium-catalyzed Sonogashira-type alkynylation and base-assisted cycloaddition. nih.gov This one-pot, two-step process utilizes an array of commercially available 2-iodoanilines and terminal alkynes to generate a library of 2-phenylindole derivatives. nih.gov The reaction demonstrates good functional group compatibility. nih.gov

Another contemporary approach involves the direct synthesis of 2-phenyl-1H-indol-3-yl acetate (B1210297), a stable precursor to the target alcohol, through the acetoxylation of N-alkylated 2-phenylindoles using lead(IV) acetate. arkat-usa.org The subsequent deprotection of the acetate group yields the desired this compound derivative. arkat-usa.org Microwave-assisted synthesis has also emerged as a powerful tool, enabling the rapid and high-yield preparation of analogues like 2-phenyl-1-(1H-indol-1-yl)-3-(azolyl)propan-2-ols through the ring-opening of corresponding oxiranes. researchgate.net

Table 1: Selected Modern Synthetic Approaches to the 2-Phenylindole Core

Method Starting Materials Key Reagents/Catalyst Product Type Yield Reference
Sonogashira/Cycloaddition 2-Iodoanilines, Terminal Alkynes PdCl₂(PPh₃)₂, CuI, NaOH 2-Phenylindoles Good nih.gov
Acetoxylation N-Alkyl-2-phenylindoles Pb(IV) acetate 2-Phenyl-1H-indol-3-yl acetates 25-48% arkat-usa.org

Regioselective Functionalization Strategies for this compound Derivatives

Once the 2-phenylindole core is formed, regioselective functionalization allows for the introduction of diverse chemical groups at specific positions, leading to a wide array of analogues. The C3 position of the indole ring is particularly reactive and a common site for modification.

Friedel-Crafts-type alkylation reactions are frequently employed for C3-functionalization. For instance, (1H-indol-3-yl)methanols, which are structurally related to this compound, serve as versatile precursors for creating complex indole derivatives. beilstein-journals.org The reaction of 2-phenylindole with γ-hydroxybutyrolactams under acidic conditions leads to the regioselective formation of 3,5-diphenyl-5-(2-phenyl-1H-indol-3-yl)-1,5-dihydro-2H-pyrrol-2-one. mdpi.com

Functionalization is not limited to the C3 position. Advanced strategies have been developed for modifying other parts of the indole scaffold. A metal-free, regioselective Csp2–H dual functionalization has been developed to introduce bromo and amino groups at the C3 and C2 positions, respectively. rsc.org This bromo-amination proceeds via the 1,3-migration of an imide group on an indolyl(phenyl)iodonium imide intermediate. rsc.org Furthermore, ruthenium(II)-catalyzed protocols enable the direct diamidation of 3-carbonylindoles at the C4 and C5 positions of the benzene (B151609) ring, showcasing excellent functional group tolerance. semanticscholar.org Selenylation at the C3 position can be achieved through the regioselective intramolecular cyclization of o-alkynyl arylamines with in situ generated selenenyl chloride. nih.gov

Table 2: Examples of Regioselective Functionalization of the Indole Ring

Position(s) Reaction Type Key Reagents Product Reference
C3 Friedel-Crafts Alkylation γ-Hydroxybutyrolactams, Acid C3-Alkylated Indoles mdpi.com
C2, C3 Bromo-amination Indolyl(phenyl)iodonium imides 2-Amino-3-bromo-indoles rsc.org
C3 Selenylation 1,2-diphenyldiselane, PhICl₂ 3-Selenylindoles nih.gov

Catalytic Systems in the Synthesis of this compound Scaffolds

Catalysis is central to the efficient and selective synthesis of this compound and its derivatives. A variety of catalytic systems, including transition metals and organocatalysts, have been successfully implemented.

Palladium and copper co-catalytic systems are effective for constructing the 2-phenylindole core via Sonogashira coupling followed by cyclization. nih.gov For the synthesis of trifluoromethylated analogues, a phase-transfer catalytic system of K₂CO₃ and n-Bu₄PBr in water has proven to be mild and efficient, offering good to excellent yields and reusability. beilstein-journals.orgbeilstein-archives.org

Acid catalysts are also widely used. Sulfamic acid (10 mol%) effectively catalyzes the multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. researchgate.netnih.gov Similarly, p-toluenesulfonic acid (p-TSA) is used in the one-pot synthesis of 2-(1H-indol-3-yl)-3-phenylquinazolin-4(3H)-ones. researchgate.net Molecular iodine has been utilized as a catalyst for the Friedel–Crafts alkylation reaction of trifluoromethylated (indol-3-yl)-1-phenylethan-1-ols with other indoles, providing a convenient route to unsymmetrical diindolylmethanes. beilstein-journals.org More complex systems, such as Ruthenium(II) complexes, have been developed for specific functionalizations like the C4 and C5 diamidation of the indole ring. semanticscholar.org

Table 3: Catalytic Systems in the Synthesis of this compound and Analogues

Catalyst Reaction Type Substrates Yield Reference
PdCl₂(PPh₃)₂ / CuI Sonogashira/Cyclization 2-Iodoaniline, Phenylacetylene Good nih.gov
K₂CO₃ / n-Bu₄PBr Friedel-Crafts Hydroxyalkylation Indole, Trifluoromethyl ketone 89-97% beilstein-journals.orgbeilstein-archives.org
Sulfamic Acid Multicomponent Reaction Arylglyoxal, 2-Amino-1,4-naphthoquinone, Indole Good researchgate.netnih.gov
p-TSA Multicomponent Reaction Isatoic anhydride, Amine, Indole-3-carboxaldehyde (B46971) 80-90% researchgate.net
Iodine (I₂) Friedel-Crafts Alkylation (Indol-3-yl)methanol, Indole 70-99% beilstein-journals.org

Multicomponent Reactions for the Formation of this compound Related Compounds

Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single pot to form complex products. nih.gov Several MCRs have been developed to synthesize elaborate heterocyclic structures incorporating the 2-phenyl-1H-indol-3-yl motif.

A one-pot, three-component methodology for synthesizing 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been reported. researchgate.netnih.gov This reaction proceeds by reacting an arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and an indole in acetonitrile (B52724) with sulfamic acid as a catalyst, forming two C-C bonds and one C-N bond in a single operation. researchgate.netnih.gov

Another example is the p-TSA catalyzed one-pot synthesis of 2-(1H-indol-3-yl)-3-phenylquinazolin-4(3H)-ones from isatoic anhydride, various amines, and indole-3-carboxaldehyde in refluxing methanol (B129727). researchgate.net This protocol is noted for its high yields, short reaction times, and simple work-up procedure. researchgate.net These MCRs provide rapid access to structurally diverse and complex molecules that would otherwise require lengthy, multi-step synthetic sequences.

Table 4: Multicomponent Reactions Leading to this compound Analogues

Components Catalyst Product Reference
Arylglyoxal, 2-Amino-1,4-naphthoquinone, Indole Sulfamic Acid 3-(1H-Indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione researchgate.netnih.gov
Isatoic Anhydride, Amine, Indole-3-carboxaldehyde p-Toluenesulfonic Acid 2-(1H-Indol-3-yl)-3-phenylquinazolin-4(3H)-one researchgate.net

Iii. Chemical Transformations and Reactivity Studies of the 2 Phenyl 1h Indol 3 Ol Framework

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is inherently electron-rich and highly susceptible to electrophilic attack. While the C3 position is typically the most nucleophilic site in indoles, its substitution in the 2-phenyl-1H-indol-3-ol framework redirects electrophiles to the benzo portion of the ring system. wikipedia.org Under strongly acidic conditions, which are common for many electrophilic aromatic substitution (SEAr) reactions, the indole C3 position can be protonated. This protonation deactivates the pyrrole (B145914) ring towards substitution and directs incoming electrophiles to the C5 position of the benzene (B151609) ring. nih.gov

Nitration of 2-phenylindole (B188600) using reagents like sodium nitrate (B79036) in concentrated sulfuric acid regioselectively yields the 5-nitro derivative. nih.govnih.gov This selectivity is attributed to the formation of a 3H-indolium ion intermediate under the acidic conditions, which directs the attack to the C5 position. nih.gov Similarly, chlorosulfonation with neat chlorosulfonic acid also results in highly regioselective substitution at the C5 position. nih.gov Halogenation reactions also target the indole nucleus, though the position can vary based on conditions and the specific halogenating agent used.

ReactionReagent(s)/ConditionsPosition of SubstitutionProductRef.
NitrationNaNO₃, H₂SO₄, -20 °C55-Nitro-2-phenyl-1H-indole nih.govnih.gov
NitrationHNO₃ (excess), H₂SO₄3, 53,5-Dinitro-2-phenylindole rsc.org
ChlorosulfonationClSO₃H (neat), 0 °C to rt55-Chlorosulfonyl-2-phenylindole nih.gov
ChlorinationSodium hypochlorite33-Chloro-2-phenylindole acs.org
BrominationN-Bromosuccinimide (NBS)33-Bromo-2-phenylindole mdpi.com
IodinationN-Iodosuccinimide (NIS)33-Iodo-2-phenylindole mdpi.com

Reactions Involving the Hydroxyl Group at Position 3

The hydroxyl group at the C3 position, and its corresponding keto tautomer, is a focal point of reactivity for the this compound framework. Its reactions include esterification and oxidation.

Esterification: The hydroxyl group can be readily acylated to form esters. A common transformation is acetoxylation, for instance, using lead tetraacetate (Pb(OAc)₄) in a solvent like dichloromethane (B109758) (CH₂Cl₂). arkat-usa.org This reaction proceeds through the enol tautomer to yield 3-acetoxy-2-phenyl-1H-indole. These acetate (B1210297) derivatives are valuable synthetic intermediates. For example, the hydrolysis of 3-acetoxy-2-phenyl indoles can be controlled to yield different products; acidic hydrolysis with 2M HCl in methanol (B129727) regenerates the 2-phenylindoxyl, whereas basic hydrolysis has been reported to yield dioxindoles. arkat-usa.org

Oxidation: The this compound system is susceptible to oxidation. The use of excess nitrous acid can oxidize the framework, ultimately leading to the formation of 3,5-dinitro-2-phenylindole, where the C3 position is nitrated (formally an oxidation of the oximino intermediate) and the C5 position is also nitrated. rsc.org Oxidation with potassium permanganate (B83412) under alkaline conditions can lead to ring fission, cleaving the bond between C2 and C3 to form substituted anthranilic acid derivatives. rsc.org

Reaction TypeReagent(s)/ConditionsSubstrateProductRef.
AcetoxylationPb(OAc)₄, CH₂Cl₂N-Alkyl-2-phenylindoleN-Alkyl-3-acetoxy-2-phenylindole arkat-usa.org
Hydrolysis (Acidic)2M HCl, MeOH, rtN-Hydroxyalkyl-3-acetoxy-2-phenylindoleCyclic 2-phenylindoxyl ether arkat-usa.org
Oxidation/NitrationNitrous Acid (excess)2-Phenylindole3,5-Dinitro-2-phenylindole rsc.org
Oxidative CleavageKMnO₄, alkaline3,5-Dinitro-2-phenylindole5-Nitro-N-benzoylanthranilic acid rsc.org

Modifications and Derivatizations at the Phenyl Moiety

Modifying the phenyl ring at the C2 position is a key strategy for tuning the properties of the indole scaffold. While direct electrophilic substitution on the phenyl ring of the pre-formed this compound is challenging due to the higher reactivity of the indole nucleus, derivatives are commonly prepared by constructing the indole ring from appropriately substituted precursors.

The Fischer indole synthesis is a powerful method for this purpose, starting from phenylhydrazine (B124118) and a substituted acetophenone. e-journals.inrjptonline.org This allows for the introduction of a wide array of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions of the C2-phenyl ring. Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, provide another modern and versatile route. For example, N-protected 2-tributylstannylindole can be coupled with substituted aryl halides (e.g., methyl 4-iodobenzoate) to introduce a functionalized phenyl group at the C2 position. nih.gov

Synthetic StrategyPrecursorsReagent(s)/ConditionsResulting Phenyl MoietyRef.
Fischer Indole SynthesisPhenylhydrazine + Substituted AcetophenonePolyphosphoric Acid (PPA) or H₂SO₄Variously substituted phenyl groups e-journals.inymerdigital.com
Stille CouplingN-Boc-2-tributylstannylindole + Methyl 4-iodobenzoatePdCl₂, 1,4-dioxane, reflux4-(Methoxycarbonyl)phenyl nih.gov
Suzuki Coupling3-Bromo-2-CF₃-indole + Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂OPhenyl (at C3, analogous method) mdpi.com
Sonogashira Coupling2-Iodoaniline + Substituted PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NSubstituted phenyl groups nih.gov

Cycloaddition and Annulation Reactions Employing this compound Precursors

The this compound framework and its derivatives are valuable precursors in cycloaddition and annulation reactions for the construction of complex, polycyclic architectures. These reactions leverage the inherent reactivity of the indole system to form new rings.

A prominent example is the 1,3-dipolar cycloaddition. The N-oxide derivative, 2-phenyl-3H-indol-3-one 1-oxide, can act as a 1,3-dipole. It reacts with electron-deficient alkenes (dipolarophiles) such as diethyl malonate to yield fused isoxazolidine (B1194047) rings. rsc.orgnih.gov This reaction proceeds via nucleophilic attack at C2 followed by an intramolecular cyclization. rsc.org

The indole nucleus can also participate as the 2π component in [4+2] cycloaddition reactions (Diels-Alder reactions). For instance, 2-phenylindoles react with highly reactive dienes like triazolinediones (TADs) in a hetero-Diels-Alder fashion. This reaction is often rapid and can be reversible at elevated temperatures, making it useful in dynamic covalent chemistry. researchgate.net Annulation reactions, which involve the formation of a ring fused to the indole core, are also well-documented. A classic example is the reaction of 2-phenylindole with 4-cyclohexanonecarboxylic acid, which proceeds via an initial electrophilic attack at C3 followed by cyclization and dehydration to form a new six-membered ring fused at the 2,3-positions of the indole.

Reaction TypePrecursorReactant PartnerConditionsProduct TypeRef.
[3+2] Cycloaddition2-Phenyl-3H-indol-3-one 1-oxideDiethyl malonateBaseIsoxazolo[2,3-a]indole rsc.org
Hetero-[4+2] Cycloaddition2-PhenylindoleTriazolinedione (TAD)Room TemperatureTAD-indole adduct researchgate.net
Annulation2-Phenylindole4-Cyclohexanonecarboxylic acidH₃PO₄, Ac₂O, AcOH4-(2-Phenyl-1H-indol-3-yl)-3-cyclohexene-1-carboxylic acid nih.gov
[4+3] Annulation4-Indolyl allylic alcoholα-Imino esterIr-catalyst, Zn(OTf)₂Azepino[3,4,5-cd]indole beilstein-journals.org

Iv. Structural Elucidation and Advanced Characterization of 2 Phenyl 1h Indol 3 Ol and Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of hydrogen and carbon atoms, respectively.

For derivatives of the 2-phenyl-1H-indol-3-ol scaffold, ¹H NMR spectra typically exhibit characteristic signals. The indole (B1671886) N-H proton usually appears as a broad singlet at a downfield chemical shift, often above δ 8.0 ppm, although this signal can be exchanged with D₂O. nih.govsemanticscholar.org The protons of the phenyl group at the C2 position and those on the indole's benzene (B151609) ring resonate in the aromatic region, typically between δ 7.0 and δ 8.0 ppm. nih.govmdpi.com The specific coupling patterns and chemical shifts in this region are dependent on the substitution pattern on either ring system.

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The spectra of this compound derivatives show characteristic signals for the indole and phenyl rings. For instance, in derivatives like 3-(2-phenyl-1H-indol-3-yl)benzofuran-2(3H)-ones, the carbon atoms of the 2-phenylindole (B188600) moiety resonate at predictable chemical shifts, confirming the core structure. mdpi.com The C2 and C3 carbons of the indole ring are particularly diagnostic.

Nucleus Typical Chemical Shift (δ) Range (ppm) Notes
¹H NMR
Indole N-H8.0 - 12.1Broad singlet, exchangeable with D₂O. nih.govsemanticscholar.org
Aromatic H6.7 - 8.3Complex multiplet region for indole and phenyl protons. nih.govmdpi.comnih.gov
Hydroxyl O-H9.9 - 12.6Appears as a singlet, confirmed by deuterium (B1214612) exchange. nih.gov
¹³C NMR
Aromatic C110 - 141Multiple signals corresponding to the carbons of the indole and phenyl rings. mdpi.com
Indole C2~138Quaternary carbon attached to the phenyl group. mdpi.com
Indole C3~105Carbon bearing the hydroxyl or derivative group. mdpi.com
Carbonyl C=O~176Observed in keto-tautomers or derivatives like acetates and benzofuranones. mdpi.comarkat-usa.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Scaffold Based on Derivative Data.

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for analyzing 2-phenyl-1H-indole derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.orgrsc.org

The mass spectrum of the parent 2-phenyl-1H-indole shows a prominent molecular ion peak ([M]⁺) at m/z 193, corresponding to its molecular formula C₁₄H₁₁N. massbank.eu For this compound, the expected molecular ion would be at m/z 209 (for C₁₄H₁₁NO). Studies on various derivatives report their molecular ions, which serve to confirm their successful synthesis and structure. semanticscholar.orgcu.edu.eg For example, ESI-MS data for substituted 2-phenyl-1H-indol-3-yl derivatives show the expected [M+H]⁺ or [M]⁺ peaks, corroborating the assigned structures. mdpi.comrsc.org

Compound Derivative Ionization Method Observed m/z Reference
1,2,3,4-tetrahydro-4-oxo-6-(2-phenyl-1H-indol-3-yl)-2-thioxopyrimidine-5-carbonitrileEI-MS344 [M]⁺ semanticscholar.org
1,2,3,4-tetrahydro-4-oxo-6-(5-methyl-2-phenyl-1H-indol-3-yl)-2-thioxopyrimidine-5-carbonitrileEI-MS358 [M]⁺ semanticscholar.org
5-Ethyl-3-(2-phenyl-1H-indol-3-yl)benzofuran-2(3H)-oneHRMSC₂₄H₁₉NO₂ mdpi.com
1-(4-Hydroxybutyl)-2-phenyl-1H-indol-3-yl acetate (B1210297)GC-MS323 [M]⁺ arkat-usa.org

Table 2: Examples of Mass Spectrometry Data for this compound Derivatives.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For the this compound scaffold, key vibrational bands include the O-H stretch of the hydroxyl group and the N-H stretch of the indole ring. The O-H stretching vibration typically appears as a broad band around 3100-3400 cm⁻¹, while the indole N-H stretch is observed in a similar region, often as a sharper peak around 3300-3400 cm⁻¹. nih.govsemanticscholar.org Aromatic C-H and C=C stretching vibrations are found in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. mdpi.com In derivatives containing a carbonyl group, such as the keto-tautomer or ester derivatives, a strong C=O stretching band is observed between 1660-1780 cm⁻¹. semanticscholar.orgmdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The extended conjugated system of the 2-phenyl-1H-indole core results in characteristic absorption bands in the UV region. nih.gov The UV-Vis spectra of derivatives typically show absorption maxima (λ_max) that reflect the chromophoric system, with values influenced by substituents and the solvent. mdpi.comacs.org

Functional Group Technique Typical Wavenumber (cm⁻¹)/Wavelength (nm) Reference
Indole N-H stretchIR3100 - 3400 nih.govsemanticscholar.org
Hydroxyl O-H stretchIR3126 - 3350 nih.gov
Carbonyl C=O stretchIR1662 - 1779 semanticscholar.orgmdpi.com
Aromatic C=C stretchIR1450 - 1600 acs.org
π → π* transitionsUV-Visλ_max ~335 nm acs.org

Table 3: Characteristic IR and UV-Vis Absorption Data for the this compound Scaffold.

X-ray Crystallography for Solid-State Structural Analysis

For example, the crystal structure of (Z)-(S)-2-(1-phenylsulfonyl-1H-indol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ol confirms the Z-geometry of the double bond and the planarity of the indole ring. uky.edu Similarly, the analysis of other derivatives reveals key structural features, including the dihedral angle between the indole ring and the C2-phenyl substituent. uky.edu These studies are crucial for understanding the steric and electronic properties that govern the molecule's conformation and crystal packing. Analysis of related isatin-hydrazone derivatives has also shown how intermolecular N—H⋯O and C—H⋯O hydrogen bonds can create complex two-dimensional networks in the crystal lattice. iucr.org

Chromatographic and Other Analytical Methodologies for Purity and Identity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and its derivatives. Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of reactions and for preliminary purity checks. mdpi.com

High-Performance Liquid Chromatography (HPLC) is the method of choice for quantitative analysis and final purity verification. Reverse-phase (RP) HPLC methods are commonly employed, often using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric or formic acid for better peak shape. sielc.comsielc.com Detection is typically achieved using a UV detector set at a wavelength where the indole chromophore absorbs strongly, such as 254 nm. The purity of final compounds is often confirmed to be greater than 98% by HPLC analysis. acs.org Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of volatile derivatives, providing both separation and mass-based identification. arkat-usa.orgmdpi.com

The scientific literature available within the public domain does not appear to contain dedicated studies on the quantum chemical investigations, molecular dynamics simulations, in silico spectroscopic predictions, or theoretical basis of molecular interactions for this compound. While research exists for various derivatives of 2-phenyl-1H-indole, the specific data required to populate the outlined sections for this compound is not present in the available search results.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the chemical compound “this compound”.

Vii. Investigations into Biological Mechanisms of Action in Vitro Studies of 2 Phenyl 1h Indol 3 Ol Derivatives

Enzyme Modulation and Inhibition Profiles

The core structure of 2-phenyl-1H-indol-3-ol serves as a versatile scaffold for the development of various derivatives that exhibit inhibitory activity against a range of enzymes. These interactions are fundamental to their potential pharmacological effects.

Derivatives of the indole (B1671886) scaffold have been identified as potent and selective inhibitors of cyclooxygenase (COX) enzymes, which are key mediators in the inflammation process. Specifically, 2-phenyl-3-sulfonylphenyl-indole derivatives have been investigated as a class of selective COX-2 inhibitors. nih.govmdpi.com In vitro studies have demonstrated that certain compounds within this family possess higher activity than the well-known COX-2 inhibitor, Celecoxib. nih.gov

Another series of indole derivatives, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide, has also been evaluated for COX inhibition. One compound from this series, substituted with a 3-nitrophenyl group, showed significant anti-inflammatory activity, which was attributed to its selective inhibition of COX-2 expression. nih.govnih.gov Docking studies have further elucidated the binding potential of these compounds to the COX-2 enzyme. nih.gov

Table 1: In Vitro COX-2 Inhibition by Indole Derivatives

Compound Class Specific Derivative Example Activity Notes
2-Phenyl-3-sulfonylphenyl-indoles Compound 4a, 8a Possess higher activity than Celecoxib in cellular assays. nih.gov
Acetohydrazide Derivatives Compound S3 (with 3-nitrophenyl) Selectively inhibits COX-2 expression, providing gastric sparing activity. nih.gov

This table is for illustrative purposes and synthesizes data from multiple sources.

Indole derivatives have shown notable inhibitory activity against lipoxygenase (LOX) enzymes, which are involved in the biosynthesis of leukotrienes and other inflammatory mediators. nih.govresearchgate.net A series of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives were found to have a balanced inhibitory profile against both COX and 5-LOX. nih.gov One compound in this series demonstrated an IC50 value of 0.56 μM against 5-LOX. nih.gov

Furthermore, (diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide derivatives have been identified as LOX inhibitors, with one compound showing an IC50 value of 53.61 μM. nih.gov Research into inhibitors for human 15-lipoxygenase-1 (h-15-LOX-1) has also highlighted the potential of the indole scaffold. A screening of a fragment library identified 6-chloro-1H-indole-2-ethyl acetate (B1210297) as a hit, which served as a basis for developing more potent inhibitors. researchgate.net Subsequent optimization, particularly by adding a phenyl group at the 3-position, led to compounds with significantly improved inhibitory potency, with one derivative showing an IC50 of 0.56 μM. researchgate.net

Table 2: In Vitro LOX Inhibition by Indole Derivatives

Compound Class Target Enzyme IC50 Value
3-[4-(Amino/methylsulfonyl)phenyl]methylene-indolin-2-one 5-LOX 0.56 μM
(Diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide LOX 53.61 μM
6-Chloro-1H-indole-2-ethyl acetate derivative (with 3-phenyl group) h-15-LOX-1 0.56 μM

This table presents selected data on the inhibitory concentrations of various indole derivatives against LOX enzymes.

Fatty acid-binding protein 4 (FABP4) is a key protein in lipid metabolism and inflammatory pathways, making it a therapeutic target for metabolic diseases. nih.gov While numerous small molecule inhibitors of FABP4 have been developed, including the potent and selective inhibitor BMS309403 (Ki < 2 nM), specific research on this compound derivatives as FABP4 inhibitors is not extensively detailed in the available literature. nih.govelsevierpure.com The development of FABP4 inhibitors has focused on a variety of chemical scaffolds, including derivatives of niacin, quinoxaline, and bicyclic pyridines. researchgate.net These compounds interact with the fatty acid-binding pocket inside the FABP4 protein. nih.gov

Certain indole derivatives have been investigated as inhibitors of bacterial efflux pumps, which are a primary mechanism of antibiotic resistance. The NorA efflux pump in Staphylococcus aureus confers resistance to multiple antimicrobial agents. researchgate.netbenthamdirect.com A study on 2-aryl-5-nitro-1H-indoles demonstrated their ability to inhibit the NorA multidrug resistance pump. The most potent compound identified in this series was [4-benzyloxy-2-(5-nitro-1H-2-yl)-phenyl]-methanol. researchgate.net These inhibitors can restore the efficacy of antibiotics like ciprofloxacin (B1669076) by preventing their expulsion from the bacterial cell. benthamdirect.comnih.gov

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation, and their inhibition is a key strategy in cancer therapy. nih.gov Indole-3-butyric acid derivatives have emerged as potent HDAC inhibitors. nih.gov In one study, a specific derivative, molecule I13, exhibited high inhibitory potency against several HDAC isoforms in vitro. nih.govnih.gov

Table 3: In Vitro HDAC Inhibition by an Indole-3-Butyric Acid Derivative (I13)

Enzyme IC50 Value
HDAC1 13.9 nM
HDAC3 12.1 nM
HDAC6 7.71 nM

This table shows the potent inhibitory activity of a specific indole derivative against Class I and IIb HDAC enzymes. nih.govnih.gov

The indole nucleus is a privileged scaffold in the design of kinase inhibitors, which are critical for regulating cell signaling pathways implicated in diseases like cancer. Indole derivatives have been found to effectively target a multitude of kinases, including PIM, CDK, TK, AKT, PI3K, and GSK. nih.gov For instance, substitutions at the 4th position of the indole ring have led to potent PI3K inhibitors, while substitutions at the 2nd and 6th positions have yielded potent CDK5 inhibitors. nih.gov

In the realm of phosphatases, indole-based compounds have been synthesized and evaluated as inhibitors of phospholipase D (PLD), an enzyme involved in oncogenic signaling and immune evasion in lung cancer. nih.gov In silico docking studies have confirmed the binding of these inhibitors to the active site of PLD1. nih.gov

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a critical enzyme in the biosynthesis of nucleotides and proteins, making its inhibition a key strategy in cancer therapy. nih.gov The indole scaffold has been identified as an effective pharmacophore for designing DHFR inhibitors. nih.gov Virtual screening of a library of indole derivatives has shown that a higher number of indole moieties can lead to a stronger attachment to the DHFR binding pocket, enhancing anticancer activity. Structure-activity relationship (SAR) studies have indicated that the combination of an indole scaffold with a dichlorobenzene group improves DHFR inhibition. nih.gov

DNA Topoisomerase II

DNA topoisomerase II is a vital enzyme involved in managing DNA topology during replication and transcription, and it is a prominent target for anticancer drugs. nih.gov Several derivatives of 2-phenylindole (B188600) have been shown to target this enzyme.

A series of 3-methyl-2-phenyl-1H-indoles demonstrated a strong correlation between their antiproliferative effects on human tumor cell lines (HeLa, A2780, and MSTO-211H) and their ability to inhibit human DNA topoisomerase II relaxation activity. nih.gov Similarly, novel indenoindole derivatives have been shown to strongly stimulate DNA cleavage by topoisomerase II. These compounds act as poisons, stabilizing the covalent DNA-topoisomerase II complex at levels comparable to the established drug etoposide. nih.gov The cytotoxic potential of these indenoindoles was found to correlate with their action at the DNA-topoisomerase II level. nih.gov Other studies have reported that 2-phenylindole derivatives can induce apoptosis in lung cancer cells by inhibiting topoisomerase enzymes.

In the context of antibacterial action, 2-phenylindole derivatives have been found to inhibit bacterial topoisomerase IV and DNA gyrase, which are bacterial analogues of topoisomerase II. This inhibition is the mechanism behind their potent antibacterial effects against strains like methicillin-resistant Staphylococcus aureus (MRSA).

(p)ppGpp Synthetase

The stringent response, mediated by the alarmones guanosine (B1672433) pentaphosphate and tetraphosphate (B8577671) ((p)ppGpp), is a key survival mechanism in bacteria, making the (p)ppGpp synthetase enzymes attractive targets for new antibacterial agents. Substituted indoles have been identified as a promising scaffold for the development of (p)ppGpp synthetase inhibitors. nih.gov

Molecular docking studies have been conducted on 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogues to assess their ability to bind to the long RSH (RelA/SpoT homolog) proteins, which are responsible for (p)ppGpp synthesis. These studies utilized mycobacterial and streptococcal (p)ppGpp synthetase structures as models, suggesting a potential binding interaction and inhibitory mechanism. nih.gov

Cellular Pathway Interference and Apoptosis Induction in Cell Lines

Derivatives of 2-phenyl-1H-indole interfere with various cellular pathways, frequently culminating in the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.

Studies on breast cancer cell lines (MDA-MB-231 and MCF-7) have shown that 2-phenylindole derivatives can inhibit tubulin polymerization. This disruption of the cytoskeleton leads to mitotic arrest and subsequent apoptosis. In lung cancer cell lines such as A549, these compounds have been observed to induce morphological changes characteristic of apoptosis, including cytoplasmic reduction. researchgate.net

The mechanism of apoptosis induction is often linked to the inhibition of key enzymes. For instance, indenoindole derivatives that target topoisomerase II have been shown to arrest the cell cycle in the G2/M phase in human K562 leukemia cells, which is followed by the promotion of apoptosis. nih.gov The most potent derivatives from a series of 3-methyl-2-phenyl-1H-indoles were also confirmed to induce the apoptosis pathway, an effect correlated with their topoisomerase II inhibitory activity. nih.gov

Modulation of Cytokine Production and Inflammatory Mediators (e.g., IL-1β, TNF-α, IL-6)

2-Phenyl-1H-indole derivatives have demonstrated significant modulatory effects on the production of key cytokines and inflammatory mediators involved in inflammatory responses.

One study reported that certain 2-phenylindole derivatives exhibited potent activity in lipopolysaccharide (LPS)-stimulated macrophages. These compounds were able to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, which resulted in the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Conjugates of N-substituted indole and aminophenylmorpholin-3-one have also been identified as inhibitors of TNF-α and IL-6 in microglial cells. researchgate.net

Conversely, the derivative 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE) and its analogues have been shown to augment the production of pro-inflammatory cytokines. In Interleukin-1 beta (IL-1β)-stimulated primary human oral cells, DPIE increased the production of IL-6 and IL-8. nih.govbohrium.com This effect was attributed to an enhanced binding affinity of IL-1β to its receptor, IL-1R1, thereby boosting IL-1β signaling. bohrium.com Modifications to the indole structure of DPIE derivatives could either enhance or diminish this synergistic effect on cytokine production, indicating that the core structure is key to its modulatory activity. nih.gov

Compound/Derivative ClassCell TypeStimulusObserved Effect on CytokinesReference
2-Phenylindole derivativeMacrophagesLPSInhibition of TNF-α and IL-6
DPIE [2-(1,2-diphenyl-1H-indol-3-yl)ethanamine]Gingival FibroblastsIL-1βIncreased production of IL-6 and IL-8 nih.govbohrium.com
N-substituted indole conjugatesMicroglial cellsLPSInhibition of TNF-α and IL-6 researchgate.net

Antimicrobial Action Paradigms (In Vitro)

The 2-phenyl-1H-indole scaffold is a recurring motif in compounds exhibiting a broad spectrum of antimicrobial activities. In vitro screening has confirmed the efficacy of these derivatives against various bacterial species, including multidrug-resistant strains.

The antibacterial action of 2-phenyl-1H-indole derivatives often involves the inhibition of essential bacterial enzymes or other critical cellular processes.

Staphylococcus aureus and MRSA: Derivatives of 2-phenylindole have demonstrated strong antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). The primary mechanism for this activity is the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, which are crucial for DNA replication. A novel structural class of antibacterials, 2-(1H-indol-3-yl)quinolines, was found to be effective against MRSA, with some compounds showing minimum inhibitory concentrations (MICs) below 1.0 µg/mL. nih.gov Similarly, 2-(1H-indol-3-yl)tetrahydroquinolines also exhibited potent in vitro activity against MRSA. nih.gov One particular compound, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, showed a very low MIC of 0.98 μg/mL against MRSA. nih.gov

Mycobacterium tuberculosis : The 2-phenylindole scaffold has also been investigated for its potential against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A series of 3-phenyl-1H-indoles were synthesized and evaluated as inhibitors of Mtb growth. The most promising compounds were active against multidrug-resistant (MDR) strains and demonstrated bactericidal activity at concentrations close to their MIC. researchgate.netnih.govmdpi.com The mechanism of action for some indole derivatives against Mtb has been linked to the inhibition of enzymes involved in DNA replication, such as DNA gyrase. nih.gov

Compound/Derivative ClassTarget OrganismMechanism/ActivityMIC (if reported)Reference
2-Phenylindole derivativesMRSAInhibition of DNA gyrase and topoisomerase IVNot specified
2-(1H-indol-3-yl)quinolinesMRSAAntibacterial activity< 1.0 µg/mL nih.gov
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMRSAAntibacterial activity0.98 µg/mL nih.gov
3-Phenyl-1H-indolesMycobacterium tuberculosis (MDR)Bactericidal activityNot specified researchgate.netnih.govmdpi.com

Antifungal Mechanisms (e.g., against Candida albicans)

Derivatives of the indole scaffold have demonstrated notable antifungal properties, particularly against the opportunistic pathogen Candida albicans. Research indicates that the antifungal action is not necessarily fungicidal but may involve the disruption of key virulence factors. For instance, studies on various indole derivatives have shown potent activity against both fluconazole-sensitive and fluconazole-resistant strains of C. albicans. ajchem-b.comnih.gov

The mechanism often involves the inhibition of morphological transitions critical for pathogenicity. One of the most important virulence factors for C. albicans is its ability to switch from a yeast-like form to a filamentous hyphal form, which is essential for tissue invasion and biofilm formation. nih.gov Certain indole derivatives effectively inhibit this hyphal formation, thereby reducing the pathogen's virulence. nih.gov For example, 7-benzyloxyindole (B21248) was found to effectively inhibit the yeast-to-hypha transition. nih.gov This inhibition is linked to the downregulation of several hypha- and biofilm-related genes, such as ALS3, ECE1, HWP1, and RBT1. nih.govnih.gov

Furthermore, some 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown high efficacy against C. albicans, with minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL. nih.gov The introduction of specific substituents, such as a bromine atom, can significantly enhance this antifungal activity. nih.gov

Inhibition of Biofilm Formation

Biofilm formation is a critical virulence factor for Candida albicans and other pathogens, as it provides resistance to antifungal drugs and the host immune system. duke.edu Indole derivatives have emerged as significant inhibitors of C. albicans biofilm formation. Their mechanism is often independent of fungicidal activity, which is advantageous as it may reduce the likelihood of developing drug resistance. nih.gov

Studies have shown that compounds like 1-methylindole-2-carboxylic acid (1MI2CA) and 5-methylindole-2-carboxylic acid (5MI2CA) can inhibit biofilm formation by over 85% at a concentration of 0.1 mM. Similarly, 7-benzyloxyindole significantly reduces C. albicans biofilm formation at a concentration of 0.02 mM without affecting the growth of planktonic (free-floating) cells. nih.gov The antibiofilm activity is directly linked to the inhibition of hyphal development, a crucial step for biofilm maturation. nih.gov

The antibiofilm potential of indole derivatives extends beyond Candida. Certain 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have been noted for their ability to inhibit biofilm formation in bacteria like Staphylococcus aureus (including MRSA). mdpi.com Research into 2-alkyl-5-((phenylsulfonyl)oxy)-1H-indole-3-carboxylate derivatives also identified compounds that inhibit biofilm formation in strains like E. faecalis and MRSA at concentrations between 12.5–50 μM. nih.gov

Table 1: In Vitro Antifungal and Antibiofilm Activity of Selected Indole Derivatives against Candida albicans

Compound/Derivative Organism Activity Key Findings
1-methylindole-2-carboxylic acid (1MI2CA) C. albicans DAY185 Antibiofilm >85% biofilm inhibition at 0.1 mM.
5-methylindole-2-carboxylic acid (5MI2CA) C. albicans DAY185 Antibiofilm >85% biofilm inhibition at 0.1 mM.
7-benzyloxyindole C. albicans Antibiofilm & Anti-hyphal Significant biofilm reduction at 0.02 mM; inhibits hyphal formation. nih.gov
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole C. albicans Antifungal MIC of 3.9 µg/mL. nih.gov

Antioxidant Mechanisms and Radical Scavenging Capacity

The 2-phenylindole scaffold is recognized for its significant antioxidant and free radical scavenging properties. researchgate.net The indole nucleus itself, particularly the N-H group, can act as a hydrogen or electron donor to neutralize free radicals, forming a resonance-stabilized indolyl radical. researchgate.net This ability to inhibit oxidative free radicals helps protect cells from damage to lipids, proteins, and DNA. researchgate.net

In vitro studies have consistently demonstrated the antioxidant potential of 2-phenylindole derivatives using various assays. In one study, a series of 2-phenylindole derivatives showed significant inhibition (72-98%) of rat liver lipid peroxidation at a concentration of 10⁻³ M, comparable to the standard antioxidant BHT. The antioxidant activity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

Structure-activity relationship studies have revealed that the presence of electron-donating substituents, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the phenyl ring, tends to increase the antioxidant activity of the compounds. researchgate.net Conversely, electron-withdrawing groups may lessen this effect. For example, in a comparative study, 2-phenyl-1H-indoles with electron-donating substituents were found to be better antioxidants, with compounds having para-chlorophenyl and para-bromophenyl groups being particularly effective.

Table 2: Antioxidant and Radical Scavenging Activity of 2-Phenylindole Derivatives

Assay Type Key Findings Reference Compounds
Lipid Peroxidation Inhibition 72-98% inhibition at 10⁻³ M concentration in rat liver homogenate. BHT, Melatonin, α-tocopherol
DPPH Radical Scavenging Activity is dependent on substituents; electron-donating groups enhance scavenging capacity. researchgate.net Ascorbic acid

Complement Pathway Modulation (In Vitro Inhibition)

The complement system is a crucial component of the innate immune system. While indole derivatives, such as Indomethacin, are known to possess broad anti-inflammatory properties through mechanisms like the inhibition of NF-κB and COX-2 pathways, direct in vitro evidence detailing the modulation of the complement pathway by this compound derivatives is not extensively reported in the reviewed scientific literature. nih.govresearchgate.net Further investigation is required to determine if these compounds directly interact with and inhibit components of the classical, alternative, or lectin pathways of the complement system.

Neuroprotective and Central Nervous System Activity Mechanisms (In Vitro)

Indole-based compounds are being investigated for their neuroprotective potential, largely stemming from their antioxidant and anti-inflammatory properties. researchgate.net Oxidative stress is a key factor in the development of many neurodegenerative diseases, and the ability of 2-phenylindole derivatives to scavenge free radicals contributes to their neuroprotective profile.

In vitro studies using neuroblastoma cell lines (e.g., SH-SY5Y) have demonstrated that synthetic indole–phenolic compounds can protect against oxidative stress-induced cell death. These derivatives have been shown to significantly reduce cell mortality caused by hydrogen peroxide (H₂O₂) and decrease the production of reactive oxygen species (ROS). For example, certain compounds preserved cell viability at levels of 80-90% in the presence of H₂O₂ compared to untreated, stressed cells.

Beyond general antioxidant effects, some indole derivatives exhibit multifunctional properties relevant to neuroprotection, such as metal-chelating capabilities. The ability to sequester metal ions like copper can be beneficial in neurodegenerative conditions like Alzheimer's disease, where metal dyshomeostasis is implicated. Furthermore, these compounds have shown potential in preventing the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. These findings position indole derivatives as promising candidates for developing multi-targeted agents for central nervous system disorders.

Table 4: Summary of Compounds Mentioned

Compound Name
This compound
1-methylindole-2-carboxylic acid (1MI2CA)
5-methylindole-2-carboxylic acid (5MI2CA)
7-benzyloxyindole
2-(1H-indol-3-yl)-1H-benzo[d]imidazole
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole
2-(1H-indol-3-yl)quinazolin-4(3H)-one
2-alkyl-5-((phenylsulfonyl)oxy)-1H-indole-3-carboxylate
Butylated hydroxytoluene (BHT)
Melatonin
α-tocopherol
Ascorbic acid
Indomethacin
AT-61
AT-130
Lamivudine
Ethyl 5-hydroxy-2-[(3-methoxyphenylsulfinyl) methyl]-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate (compound 7g)
Arbidol
tert-butyl-5-hydroxy-1-methyl-2-(2-trifluoromethysulfynyl)methyl)-indole-3-carboxylate (derivative IIc)
Benzoannulene

Ix. Conclusions and Future Research Trajectories for 2 Phenyl 1h Indol 3 Ol

Summary of Current Research Landscape

Research into 2-phenylindoles has uncovered a wealth of pharmacological potential. Derivatives of this parent structure have been investigated for a variety of therapeutic applications, demonstrating significant effects. The indole (B1671886) moiety is a crucial pharmacophore found in many biologically active substances, and the addition of a phenyl group at the 2-position creates a versatile scaffold for drug development.

Key biological activities associated with the 2-phenylindole (B188600) class include:

Anticancer Activity : Derivatives have shown anti-proliferative effects against various cancer cell lines, including breast and lung cancer, often by inducing apoptosis through mechanisms like tubulin polymerization inhibition.

Anti-inflammatory Activity : Certain compounds exhibit potent anti-inflammatory properties by suppressing signaling pathways such as NF-κB and inhibiting pro-inflammatory cytokines. nih.gov

Antimicrobial Activity : The scaffold has been used to develop agents effective against bacterial strains, including drug-resistant variants like MRSA, as well as compounds with antifungal and antitubercular properties. researchgate.net

Antioxidant Activity : The indole nucleus is known for its radical scavenging properties, a characteristic that is present in various 2-phenylindole derivatives. ijpsonline.com

Despite this extensive research into the parent scaffold, the specific role of the 2-phenyl-1H-indol-3-ol tautomer remains an open question. It is often an uncharacterized intermediate or a minor component in a tautomeric equilibrium, leading to a significant gap in the understanding of its intrinsic properties.

Table 1: Overview of Investigated Biological Activities for the 2-Phenylindole Scaffold

Biological Activity Mechanism/Target Examples Finding
Anticancer Tubulin polymerization inhibition, DNA intercalation, Topoisomerase inhibition Potent anti-proliferative effects against breast, lung, and other cancer cell lines.
Anti-inflammatory Inhibition of NF-κB signaling, COX-2 enzyme inhibition Suppression of pro-inflammatory cytokines (TNF-α, IL-6) and pathways.
Antimicrobial Inhibition of bacterial DNA gyrase and topoisomerase IV Activity against various bacterial and fungal strains, including MRSA and C. albicans. nih.gov
Antiviral Inhibition of viral replication (e.g., HBV, HIV) Potent activity against Hepatitis B Virus (HBV) and others.
Antioxidant Free radical scavenging The indole moiety contributes to significant antioxidant properties. ijpsonline.com
Antitubercular Inhibition of Mycobacterium tuberculosis growth Synergistic activity with other anti-TB drugs has been observed.

Note: The specific contribution of the this compound tautomer to these activities is currently not well-defined.

Identified Research Gaps and Challenges

The primary obstacle in the study of this compound is its nature as a likely transient and less stable tautomer. This presents several distinct challenges and defines the major research gaps.

Lack of Specific Data : The most significant gap is the absence of dedicated research on this compound. Its fundamental physicochemical properties, such as stability, pKa, and spectral data, are not documented. Its specific biological activity profile remains unknown.

Tautomeric Equilibrium : A fundamental challenge is the isolation and characterization of the enol form. Keto-enol equilibria often heavily favor the more stable keto tautomer (2-phenyl-3H-indol-3-one). libretexts.orgnih.gov This makes the indol-3-ol form a fleeting species that is difficult to study directly. The factors that govern this equilibrium, such as solvent polarity, pH, and electronic effects from substituents, are critical but have not been investigated for this specific compound. nih.govnih.gov

Synthetic Selectivity : Existing synthetic protocols, such as the Fischer indole synthesis, are optimized for producing the stable 2-phenylindole aromatic system. ijnrd.orgwikipedia.org There is a lack of methods designed to selectively synthesize or stabilize the this compound tautomer.

Ambiguous Biological Role : When a biological effect is observed for a related compound, it is unclear whether the activity stems from the keto form, the enol form, or the dynamic interplay between them. The possibility that the enol tautomer possesses a unique and potent activity that is overlooked when studying only the stable keto form represents a major gap in mechanistic understanding.

Prospective Directions in Synthetic Chemistry and Method Development

Future synthetic research should focus on methods that allow for the isolation, stabilization, or at least the preferential formation of the this compound tautomer.

Tautomer Trapping Strategies : New synthetic routes could be designed to "trap" the enol form. This could involve introducing specific functional groups that stabilize the enol through intramolecular hydrogen bonding or other non-covalent interactions. masterorganicchemistry.com

Influence of Substituents : A systematic synthesis of a library of 3-substituted 2-phenylindoles could elucidate the electronic and steric factors that influence the keto-enol equilibrium. This would provide valuable structure-property relationships.

Greener Methodologies : The development of efficient, one-pot, and environmentally friendly synthetic methods for this class of compounds would facilitate the rapid generation of derivatives for screening and analysis. acs.orgnih.gov

Condition Optimization : Research into reaction conditions, such as the use of non-polar solvents or specific catalysts, may help shift the tautomeric equilibrium towards the enol form, enabling its characterization and study. nih.gov

Future Avenues in Mechanistic Elucidation of Biological Activities

To understand the true biological significance of this compound, future studies must be designed to differentiate the activity of the two tautomers.

Comparative Structure-Activity Relationship (SAR) Studies : Detailed SAR studies are necessary. By synthesizing and testing derivatives where the 3-position is modified to either lock it in a keto-like or enol-like state (e.g., via etherification of the hydroxyl group), the contributions of each tautomer to a specific biological effect can be deconvoluted. nih.gov

Advanced Spectroscopic Analysis : The use of advanced spectroscopic methods, such as variable-temperature NMR, could provide insight into the kinetics and thermodynamics of the tautomerization process. nih.govnih.gov This could be performed in simulated biological environments to better understand in vivo behavior.

Target Binding Assays : Competitive binding assays using stabilized analogs of both the keto and enol forms could determine if one tautomer has a higher affinity for specific biological targets like enzymes or receptors.

Integration with Emerging Technologies and Interdisciplinary Research

Leveraging modern technology is essential to overcoming the challenges associated with studying a transient species like this compound.

Computational Chemistry : In silico methods, particularly Density Functional Theory (DFT), can be used to calculate the relative energies and stabilities of the keto and enol tautomers. comporgchem.com Molecular docking simulations can predict the binding modes of each tautomer with various protein targets, guiding experimental work.

Artificial Intelligence (AI) and Machine Learning : AI algorithms can be trained on data from high-throughput screening of 2-phenylindole libraries. These models could potentially predict which structural modifications are most likely to stabilize the enol tautomer or lead to a desired biological activity, thereby accelerating the discovery process. nih.gov

Advanced Analytical Platforms : Techniques such as Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS), potentially combined with hydrogen-deuterium exchange (HDX), are powerful tools for separating and identifying tautomers in complex mixtures. nih.gov Applying these methods to in vitro and in vivo samples could provide the first direct evidence of the presence and potential role of this compound in biological systems.

Table 2: Future Research Directions and Enabling Technologies

Research Gap / Challenge Prospective Direction Emerging Technology
Tautomer Instability & Characterization Investigate factors influencing keto-enol equilibrium. Computational Modeling (DFT), Advanced NMR Spectroscopy. comporgchem.com
Lack of Selective Synthesis Develop synthetic methods to "trap" or stabilize the enol form. Green Catalysis, One-Pot Synthesis, Flow Chemistry. acs.org
Unknown Biological Role Deconvolute the specific activities of the keto vs. enol tautomers. High-Throughput Screening, Comparative SAR Studies.
Mechanistic Ambiguity Elucidate binding interactions with biological targets. Molecular Docking, AI-based Predictive Models, Labeled Probes. nih.gov
In Vivo Detection Identify and quantify tautomers in biological systems. UHPLC-HRMS, Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.